

# Application Notes and Protocols for Cell Dissociation Using Recombinant Trypsin with EDTA

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Compound of Interest		
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These application notes provide a comprehensive guide to the use of **recombinant trypsin** supplemented with ethylenediaminetetraacetic acid (EDTA) for the routine detachment of adherent cells from culture surfaces. This protocol is designed to ensure high cell viability and recovery, critical for downstream applications in research and drug development.

## Introduction

Cell dissociation is a fundamental step in cell culture maintenance, experimentation, and the manufacturing of cell-based therapies. The process involves the enzymatic digestion of proteins that anchor cells to the culture substrate and to each other. **Recombinant trypsin**, a highly pure and animal-component-free protease, offers significant advantages over traditional animal-derived trypsin, including increased batch-to-batch consistency, enhanced safety by eliminating the risk of viral or prion contamination, and higher purity.[1][2]

The combination of **recombinant trypsin** with EDTA, a chelating agent, provides a robust and efficient method for cell detachment.[3] Trypsin cleaves peptide bonds in focal adhesion proteins, while EDTA sequesters divalent cations like calcium (Ca<sup>2+</sup>) and magnesium (Mg<sup>2+</sup>), which are essential for the function of cell adhesion molecules such as cadherins.[4] This synergistic action facilitates the gentle and effective dissociation of a wide variety of adherent cell lines.[3]



# **Key Experimental Protocols**

#### Materials:

- Recombinant Trypsin-EDTA solution (e.g., 0.25% Trypsin with 1 mM EDTA in Hank's Balanced Salt Solution)[5]
- Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca<sup>2+</sup> and Mg<sup>2+</sup>[2]
- Complete cell culture medium (containing serum or a trypsin inhibitor)
- Sterile serological pipettes
- Sterile centrifuge tubes
- · Hemocytometer or automated cell counter
- Trypan blue solution (for viability assessment)
- Inverted microscope
- 37°C incubator
- Centrifuge

#### Protocol for Dissociation of Adherent Cells:

- Preparation: Pre-warm the **Recombinant Trypsin**-EDTA solution, DPBS, and complete culture medium to 37°C in a water bath or incubator.[6]
- Cell Inspection: Examine the adherent cells under an inverted microscope to ensure they are healthy and have reached the desired confluency (typically 80-90%).[7]
- Aspiration of Media: Carefully aspirate and discard the spent culture medium from the vessel.
- Washing: Gently rinse the cell monolayer with an appropriate volume of pre-warmed,
   Ca<sup>2+</sup>/Mg<sup>2+</sup>-free DPBS to remove any residual serum, which can inhibit trypsin activity.[2]



Aspirate and discard the DPBS.

- Addition of Recombinant Trypsin-EDTA: Add a sufficient volume of the pre-warmed Recombinant Trypsin-EDTA solution to completely cover the cell monolayer. A typical volume is 1 mL for a T-25 flask.[2]
- Incubation: Incubate the vessel at 37°C for 2-5 minutes. The optimal incubation time will vary depending on the cell line.[7] Monitor the cells under a microscope; they should appear rounded and detached. Gently tap the side of the vessel to aid in detachment.[2]
- Neutralization of Trypsin: Once the majority of cells are detached, promptly add at least two
  volumes of pre-warmed complete culture medium containing serum to inactivate the trypsin.
   [6] For serum-free cultures, a specific trypsin inhibitor, such as soybean trypsin inhibitor,
  should be used.
- Cell Collection and Resuspension: Gently pipette the cell suspension up and down several times to break up any remaining cell clumps and create a single-cell suspension.
- Centrifugation: Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 100-300 x g for 5-10 minutes to pellet the cells.[6]
- Resuspension and Counting: Carefully aspirate the supernatant and resuspend the cell
  pellet in a known volume of fresh, pre-warmed culture medium. Determine the cell density
  and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
- Subculturing: Dilute the cells to the desired seeding density in fresh culture medium and transfer to new culture vessels.

# Data Presentation: Quantitative Parameters for Cell Dissociation

The following table summarizes recommended starting concentrations and incubation times for various cell lines using **recombinant trypsin**. Optimization is recommended for each specific cell line and application.



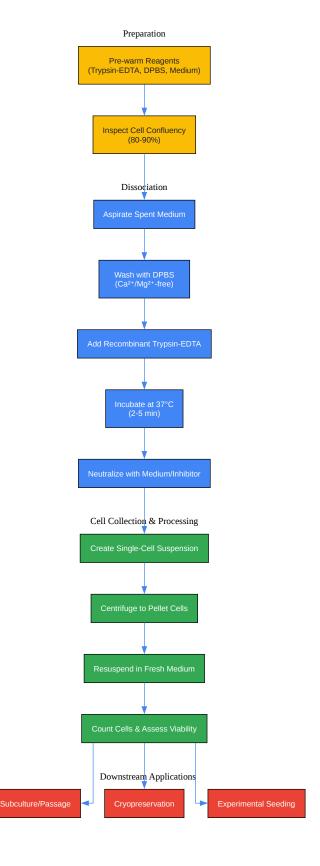
Cell Line	Recombinant Trypsin Concentration	EDTA Concentration	Incubation Time (minutes)	Expected Viability
HEK293	200 U/mL	Low concentration	5	>90%[8]
MDCK	1000 U/mL	Low concentration	10	>90%[8]
MRC-5	300 U/mL	Low concentration	4	>90%[8]
Bone Marrow MSCs	30 U/mL	Low concentration	2	>90%[8]
Adipose-derived MSCs	300 U/mL	Low concentration	2	>90%[8]
Keratinocytes & Fibroblasts	N/A (TrypLE™ Select)	N/A (TrypLE™ Select)	10	Comparable to animal-derived trypsin[9][10]
General Adherent Cells	0.25% (w/v)	1 mM	2-5	>95%[5][6]

Note: Enzyme activity units (U/mL) and weight/volume percentages (%) are both used to denote trypsin concentration and may vary between suppliers.

# Visualization of Experimental Workflow

The following diagram illustrates the key steps in the cell dissociation protocol using **recombinant trypsin** with EDTA.





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Workflow for Cell Dissociation with **Recombinant Trypsin**-EDTA.



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